molecular formula C7H5BrN2O4 B2973638 Methyl 2-bromo-5-nitropyridine-3-carboxylate CAS No. 1211592-29-8

Methyl 2-bromo-5-nitropyridine-3-carboxylate

Cat. No.: B2973638
CAS No.: 1211592-29-8
M. Wt: 261.031
InChI Key: UCNZBIHVYFGKAW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and a methyl ester moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key physicochemical properties (hypothetical, inferred from substituent effects):

  • Molecular formula: C₈H₅BrN₂O₄
  • Molecular weight: ~273.04 g/mol
  • Melting point: Elevated due to nitro group polarity (estimated 120–150°C).

Properties

IUPAC Name

methyl 2-bromo-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZBIHVYFGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-nitropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-amino-2-methyl-3-nitropyridine, followed by esterification with methanol. Another method includes the methylation of 5-bromo-2-chloro-3-nitropyridine .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a compound of significant interest in various scientific fields, particularly in organic chemistry and medicinal chemistry. Its applications span drug development, synthesis of complex organic molecules, and as a building block in the preparation of other chemical entities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Drug Development

This compound has been explored for its potential in developing pharmaceuticals targeting various diseases. Notably:

  • Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are implicated in pain sensation. This suggests potential applications in analgesic drug development .
  • Antimicrobial Activity : Some studies have demonstrated that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in synthesizing various bioactive molecules:

  • Ligands for Receptors : It has been used to create selective ligands for GABA receptors, which are crucial in treating neuropsychiatric disorders. The incorporation of deuterium into these ligands has been shown to enhance their metabolic stability and bioavailability .
  • Pyridine Derivatives : The compound's structure allows for modifications that lead to a variety of pyridine derivatives with diverse biological activities, including anti-inflammatory and anticancer properties.

Case Study 1: TRPA1 Inhibition

A study focused on synthesizing derivatives of this compound aimed at evaluating their efficacy as TRPA1 inhibitors. The results indicated that certain derivatives significantly reduced pain responses in animal models, highlighting their potential as new analgesics .

Case Study 2: Antimicrobial Applications

Another investigation explored the antimicrobial efficacy of compounds derived from this compound against various bacterial strains. The findings revealed that some derivatives exhibited potent activity against resistant strains, suggesting their utility in combating antibiotic resistance .

Table 1: Summary of Applications

Application AreaDescriptionExample Compounds
Pain ManagementTRPA1 inhibitors for analgesic developmentTRPA1 selective ligands
Antimicrobial ActivityNew antibiotics targeting resistant bacteriaVarious synthesized derivatives
NeuropharmacologyGABA receptor ligands for neuropsychiatric disordersDeuterated analogs

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Nucleophilic Aromatic SubstitutionReaction with nucleophiles to replace bromineVaries
FunctionalizationReduction of nitro group to amine or other groupsHigh

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-nitropyridine-3-carboxylate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyridine carboxylate family, which includes derivatives with varying substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
Methyl 2-bromo-5-nitropyridine-3-carboxylate 2-Br, 5-NO₂, 3-COOCH₃ High reactivity in SNAr reactions; nitro group enhances electrophilic substitution Pharmaceutical intermediates
Methyl 2-bromo-5-methylnicotinate 2-Br, 5-CH₃, 3-COOCH₃ Lower polarity (methyl vs. nitro); reduced electrophilic directing effect Agrochemical synthesis
Sandaracopimaric acid methyl ester Diterpenoid backbone, ester Hydrophobic; used in resin chemistry Natural product isolation
Methyl shikimate Cyclohexene carboxylate ester Biologically relevant; chiral center Biosynthesis of aromatic amino acids




Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The nitro group in this compound significantly lowers the electron density of the pyridine ring compared to methyl-substituted analogues, facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Steric Effects : The bromine atom at the 2-position creates steric hindrance, influencing regioselectivity in further functionalization.

Spectroscopic Characterization

Techniques such as ¹H NMR , ¹³C NMR , and FTIR are critical for distinguishing these compounds:

  • Nitro Group : In FTIR, strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirm the presence of the nitro group .
  • Bromine Substituent : In ¹H NMR, deshielding effects near the bromine atom result in distinct splitting patterns, as seen in methyl shikimate derivatives .
  • Ester Moiety : A sharp singlet near δ 3.8–4.0 ppm in ¹H NMR corresponds to the methyl ester group, consistent across analogues .

Computational Insights

Density functional theory (DFT) studies, such as those employing the B3LYP functional, can predict thermochemical properties and reaction pathways. For example:

  • The nitro group increases the compound’s electron affinity, enhancing its stability in reduction reactions compared to methyl-substituted derivatives .
  • Correlation-energy calculations (e.g., Colle-Salvetti formula) may elucidate electronic effects on reaction mechanisms .

Biological Activity

Methyl 2-bromo-5-nitropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.

Chemical Structure:

  • Molecular Formula: C7_7H6_6BrN2_2O4_4
  • Molecular Weight: 237.04 g/mol
  • Density: 1.8 g/cm³
  • Boiling Point: 289.3 °C
  • Melting Point: 139-141 °C

The synthesis of this compound typically involves nitration and bromination of pyridine derivatives followed by carboxylation reactions. The compound can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with methyl chloroformate in the presence of a base, yielding the desired methyl ester.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Activity:
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death .

Enzyme Inhibition:
this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism. This inhibition could have implications for the treatment of obesity and metabolic disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various nitropyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Case Study on Anticancer Activity:
    In a recent investigation published in the Journal of Medicinal Chemistry, researchers found that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50_{50} value of 15 µM. The study highlighted its mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Summary of Findings

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionDGAT inhibition

Q & A

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

  • Methodological Answer :
  • PPE : Wear heat-resistant gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Thermal Monitoring : Employ a temperature-controlled reactor with emergency cooling.
  • Waste Disposal : Neutralize reaction residues with NaHCO₃ before disposal to mitigate bromine/nitro byproducts .

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